7-benzyl-3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
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Overview
Description
4-benzyl-1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7,7-dimethyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7,7-dimethyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves multiple steps, starting from readily available starting materials
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-bromobenzylamine: An aryl bromide with similar structural features.
4-bromodesoxybenzoin: A compound with a bromophenyl group and a carbonyl group.
Uniqueness
The uniqueness of 4-benzyl-1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7,7-dimethyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one lies in its complex structure, which combines multiple functional groups in a single molecule. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C27H23BrN4O3S2 |
---|---|
Molecular Weight |
595.5g/mol |
IUPAC Name |
7-benzyl-3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one |
InChI |
InChI=1S/C27H23BrN4O3S2/c1-27(2)12-19-21(14-35-27)37-24-22(19)23(34)31(13-16-6-4-3-5-7-16)25-29-30-26(32(24)25)36-15-20(33)17-8-10-18(28)11-9-17/h3-11H,12-15H2,1-2H3 |
InChI Key |
YODWOEOTZXTAIL-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C4=NN=C(N34)SCC(=O)C5=CC=C(C=C5)Br)CC6=CC=CC=C6)C |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C4=NN=C(N34)SCC(=O)C5=CC=C(C=C5)Br)CC6=CC=CC=C6)C |
Origin of Product |
United States |
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